molecular formula C15H12O3 B8611658 2,5-Dimethoxy-fluoren-9-one

2,5-Dimethoxy-fluoren-9-one

Cat. No.: B8611658
M. Wt: 240.25 g/mol
InChI Key: MXRROKOQJXMIQQ-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-fluoren-9-one is an organic compound with the molecular formula C15H12O3 It belongs to the class of fluorenone derivatives, which are known for their diverse chemical properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-fluoren-9-one typically involves the methoxylation of fluorenone derivatives. One common method is the reaction of fluorenone with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This process leads to the substitution of hydrogen atoms with methoxy groups at the 2 and 5 positions of the fluorenone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and the use of more environmentally friendly catalysts to optimize yield and reduce waste. The exact industrial methods may vary depending on the specific requirements and available technology.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-fluoren-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroxy derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxyfluorenones.

Scientific Research Applications

2,5-Dimethoxy-fluoren-9-one has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-fluoren-9-one involves its interaction with specific molecular targets and pathways. The methoxy groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways. Detailed studies are required to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    9H-Fluoren-9-one: The parent compound without methoxy groups.

    2,7-Dimethoxy-9H-fluoren-9-one: A similar compound with methoxy groups at different positions.

    2,7-Dihydroxy-9H-fluoren-9-one: A derivative with hydroxy groups instead of methoxy groups.

Uniqueness

2,5-Dimethoxy-fluoren-9-one is unique due to the specific positioning of its methoxy groups, which influences its chemical properties and potential applications. This structural variation can lead to differences in reactivity, biological activity, and industrial utility compared to its analogs.

Properties

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

2,5-dimethoxyfluoren-9-one

InChI

InChI=1S/C15H12O3/c1-17-9-6-7-10-12(8-9)15(16)11-4-3-5-13(18-2)14(10)11/h3-8H,1-2H3

InChI Key

MXRROKOQJXMIQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C2=O)C=CC=C3OC

Origin of Product

United States

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